molecular formula C10H15NO B13260265 (1-Cyclopropylethyl)(furan-2-ylmethyl)amine

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine

Cat. No.: B13260265
M. Wt: 165.23 g/mol
InChI Key: IUYDQGJNDFVKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is a secondary amine featuring two distinct substituents: a cyclopropylethyl group and a furan-2-ylmethyl group. Its IUPAC name is 1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine, with a molecular formula of C${10}$H${15}$NO and a molecular weight of 165.2 g/mol. The cyclopropylethyl moiety introduces steric constraint due to the strained cyclopropane ring, while the furan-2-ylmethyl group contributes an electron-rich heteroaromatic system.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3

InChI Key

IUYDQGJNDFVKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine typically involves the reaction of cyclopropyl ethylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylethylamine derivatives .

Scientific Research Applications

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Molecular Features and Substituent Effects

The compound is compared to structurally analogous amines with variations in substituents (Table 1). Key observations include:

  • Cyclopropane Derivatives: (1-Cyclopropylethyl)(cyclopropylmethyl)amine (C$9$H${17}$N, 139.2 g/mol) replaces the furan group with a second cyclopropylmethyl substituent, reducing molecular weight and polarity .
  • Furan-Containing Analogues: N-(furan-2-ylmethyl)-2-methylpropan-1-amine (C$9$H${15}$NO, 153.2 g/mol) replaces the cyclopropylethyl group with an isobutyl chain, reducing steric hindrance .
  • Aromatic and Heterocyclic Variants: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (C${14}$H${21}$NO$_2$, 235.3 g/mol) incorporates a dimethoxyphenyl group, which may improve solubility via polar methoxy groups . [(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine (C${15}$H${16}$ClFNO$_2$, 296.45 g/mol) combines halogenated aryl and furan-ether substituents, suggesting dual electronic effects .

Physicochemical Properties

  • Lipophilicity : Compounds with aromatic substituents (e.g., phenyl, dimethoxyphenyl) exhibit higher logP values compared to furan derivatives. The target compound’s furan group balances moderate polarity with aromaticity.
  • Solubility : Oxygen-containing groups (e.g., furan, methoxy) may enhance aqueous solubility, while cyclopropane and phenyl groups favor lipid solubility.
  • Reactivity : Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions, whereas furan’s conjugated system could participate in electrophilic substitutions .

Data Table: Comparative Analysis of Structurally Similar Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
(1-Cyclopropylethyl)(furan-2-ylmethyl)amine C${10}$H${15}$NO 165.2 Cyclopropylethyl, Furan-2-ylmethyl Steric constraint, electron-rich furan
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C${14}$H${21}$NO$_2$ 235.3 Cyclopropylethyl, 2,4-Dimethoxyphenylmethyl Enhanced solubility via methoxy groups
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine C${15}$H${23}$NO 233.3 1-Methyl-3-phenylpropyl, THF-2-ylmethyl Hybrid aliphatic-aromatic structure
(1-Cyclopropylethyl)(cyclopropylmethyl)amine C$9$H${17}$N 139.2 Cyclopropylethyl, Cyclopropylmethyl High lipophilicity, liquid at room temp
(1-Cyclopropylethyl)(1-phenylethyl)amine C${13}$H${19}$N 189.3 Cyclopropylethyl, 1-Phenylethyl Increased π-π interaction potential
N-(furan-2-ylmethyl)-2-methylpropan-1-amine C$9$H${15}$NO 153.2 2-Methylpropyl, Furan-2-ylmethyl Reduced steric hindrance
2-(Dimethylamino)-2-methylpropylamine C${17}$H${23}$FN$_2$O 290.4 Dimethylaminopropyl, 5-(4-Fluorophenyl)furan-2-ylmethyl Halogen-bonding capability
[(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine C${15}$H${16}$ClFNO$_2$ 296.45 2-Chloro-6-fluorophenylmethyl, 3-(Furan-2-ylmethoxy)propyl Dual electronic effects

Biological Activity

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is an organic compound featuring a cyclopropyl group linked to an ethyl chain, which is further connected to a furan-2-ylmethyl amine. This unique molecular structure suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Cyclopropyl Group : A three-membered carbon ring that introduces unique steric and electronic properties.
  • Furan Ring : An aromatic heterocycle that can participate in various chemical reactions and interactions with biological targets.
  • Amine Functionality : The presence of an amine group allows for hydrogen bonding, influencing solubility and interaction with biological molecules.

Table 1: Structural Features of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine

FeatureDescription
Molecular FormulaC12_{12}H15_{15}N
Molecular Weight189.25 g/mol
Functional GroupsCyclopropyl, furan, amine
Potential InteractionsBinding to receptors, enzymes, or cellular targets

Preliminary studies suggest that (1-Cyclopropylethyl)(furan-2-ylmethyl)amine may interact with various biological receptors or enzymes. Its potential mechanisms include:

  • Neurotransmitter Receptor Interaction : The compound may exhibit binding affinity to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, such as kinases.

Case Studies and Research Findings

  • Cancer Treatment Potential :
    • A study indicated that compounds structurally related to (1-Cyclopropylethyl)(furan-2-ylmethyl)amine showed promising activity against hematological cancers by inhibiting casein kinase 1 (CSNKl A1), a target implicated in cancer progression . The IC50 values for related compounds demonstrated significant potency, suggesting that similar mechanisms could be explored for our compound.
  • Neuropharmacological Effects :
    • Research into related compounds has shown that they can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases. For example, analogs have been noted for their ability to enhance dopaminergic signaling, which could be relevant for conditions like Parkinson's disease.

Table 2: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 1 (related structure)CSNKl A1 Inhibition10.1
Compound 2 (neurotransmitter analog)Dopaminergic activity modulation5.0
Compound 3 (pyrazole derivative)Antifungal activity15.5

Toxicological Profile

Understanding the safety profile of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine is crucial for its potential therapeutic use. Preliminary assessments indicate that compounds with similar structures may exhibit varying degrees of toxicity based on their metabolic pathways and interactions with cellular components.

Toxicity Studies

Research has shown that certain structural analogs can induce hepatotoxicity at high doses, necessitating further investigation into the safety margins of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.